
Methyl 4-ethynylbenzoate
Overview
Description
Preparation Methods
Palladium-Catalyzed Sonogashira Coupling
- Starting from methyl 4-iodobenzoate, a Sonogashira coupling reaction with trimethylsilylacetylene is performed.
- The reaction employs catalysts such as PdCl2(PPh3)2 and CuI in a dry solvent like tetrahydrofuran (THF) under nitrogen atmosphere.
- Triethylamine or trimethylamine is used as a base.
- After coupling, the trimethylsilyl protecting group is removed to yield methyl 4-ethynylbenzoate.
Typical Procedure and Results:
Reagents & Conditions | Details |
---|---|
Methyl 4-iodobenzoate | 10.00 g (38.2 mmol) |
PdCl2(PPh3)2 | 268 mg (0.38 mmol) |
CuI | 145 mg (0.76 mmol) |
Trimethylsilylacetylene | 6.30 mL (44.0 mmol) |
Solvent | Dry THF (50 mL) |
Base | Dry trimethylamine (12.5 mL) |
Temperature | Room temperature, overnight stirring |
Workup | Extraction with ethyl acetate and water; drying over MgSO4; column chromatography |
Yield | 94% of methyl 4-(trimethylsilylethynyl)benzoate intermediate |
Subsequent deprotection (desilylation) using mild base or fluoride sources yields this compound in high purity.
Direct Synthesis via Deprotection of Trimethylsilyl Intermediate
The intermediate methyl 4-(trimethylsilylethynyl)benzoate is converted to this compound by removal of the trimethylsilyl group. This step is typically performed with:
- Tetrabutylammonium fluoride (TBAF) in THF,
- Mild basic hydrolysis conditions,
- Or other fluoride sources.
This method provides a clean conversion with minimal side reactions and preserves the ester group intact.
Alternative Approaches: Bromination and Subsequent Coupling
A related method involves the preparation of methyl 4-(bromoethynyl)benzoate by bromination of this compound using N-bromosuccinimide (NBS) in the presence of silver trifluoroacetate catalyst. This intermediate can then be used in coupling reactions to build more complex structures.
Step | Reagents & Conditions | Yield (%) |
---|---|---|
Bromination | This compound + NBS + AgTFA | 83 |
Coupling with amines | Cu(OAc)2 catalyst, piperidine, 4-ethynylbenzenamine | 92 |
This approach is particularly useful for synthesizing diynes and other advanced intermediates.
Supporting Synthetic Procedures in Literature
Several synthetic protocols for related ethynylbenzoate derivatives involve:
- Cross-coupling of methyl 4-bromobenzoate with terminal alkynes under palladium catalysis at moderate temperatures (50 °C).
- Use of bases such as piperidine or triethylamine.
- Purification by flash column chromatography with solvent systems like petroleum ether/ethyl acetate mixtures.
These methods demonstrate yields ranging from 52% to over 90%, depending on the exact substrates and conditions.
Summary Table of Key Preparation Methods
Preparation Method | Starting Material | Catalysts & Reagents | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Sonogashira coupling with TMS-acetylene | Methyl 4-iodobenzoate | PdCl2(PPh3)2, CuI, trimethylamine, TMS-acetylene | Room temp, overnight, dry THF | 94 | Requires subsequent desilylation |
Desilylation of TMS intermediate | Methyl 4-(trimethylsilylethynyl)benzoate | TBAF or mild base | Room temp | High | Clean conversion to this compound |
Bromination and coupling | This compound | NBS, Ag trifluoroacetate; Cu(OAc)2, piperidine | Room temp to mild heating | 83-92 | Useful for advanced coupling reactions |
Direct Sonogashira coupling | Methyl 4-bromobenzoate | Pd catalyst, CuI, base | 50 °C, several hours | 52-90 | Variable yields depending on substrate |
Research Findings and Considerations
- The Sonogashira coupling with trimethylsilylacetylene is highly efficient and widely used for preparing this compound intermediates due to the ease of handling and purification.
- Careful control of reaction atmosphere (inert gas) and dry solvents is critical to prevent side reactions and catalyst deactivation.
- The desilylation step must be controlled to avoid ester hydrolysis or alkyne polymerization.
- Bromination of the ethynyl group provides a versatile intermediate for further functionalization, expanding the synthetic utility of this compound derivatives.
- Purification by flash chromatography using petroleum ether/ethyl acetate mixtures is standard to isolate pure products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 4-ethynylbenzoic acid.
Reduction: Methyl 4-ethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1.1 Building Block for Complex Molecules
Methyl 4-ethynylbenzoate serves as a versatile building block in organic synthesis. Its ethynyl group allows for coupling reactions, such as the Sonogashira reaction, where it can react with aryl halides to form biaryl compounds. For instance, it has been utilized in the synthesis of novel triazolium-containing metal-organic frameworks through a ‘click’ reaction with azides, demonstrating its utility in creating complex architectures with potential applications in catalysis and gas storage .
1.2 Synthesis of Pharmaceuticals
The compound is also involved in the synthesis of pharmaceutical intermediates. In a study focused on the development of NLRP3 inhibitors, this compound was used as a precursor to synthesize various analogs that exhibited significant inhibitory activity against NLRP3, a target for treating inflammatory diseases . This highlights its importance in drug discovery and development.
Materials Science
2.1 Light Emitting Materials
Recent research indicates that this compound can be incorporated into the synthesis of white light-emitting materials. A specific method involves its reaction with tris(4-iodophenyl)amine under controlled conditions to produce luminescent compounds suitable for optoelectronic applications . The ability to modify its structure opens avenues for designing materials with tailored optical properties.
2.2 Polymer Chemistry
In polymer chemistry, this compound has been utilized to create functionalized polymers through radical polymerization techniques. Its incorporation into polymer chains can impart desirable characteristics such as increased thermal stability and mechanical strength, making it valuable for developing advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-ethynylbenzoate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl group, which can undergo various addition and coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 4-ethynylbenzoate
- Molecular Formula : C₁₀H₈O₂
- Molecular Weight : 160.17 g/mol
- CAS Number : 3034-86-4
- Purity : 97% (typical commercial grade) .
Key Properties :
- Solubility : Sparingly soluble in water (0.16 g/L at 25°C) but soluble in organic solvents like DCM, THF, and NMP .
- Melting Point : 92–94°C .
- Synthesis: Primarily synthesized via Sonogashira coupling of methyl 4-iodobenzoate with terminal alkynes (e.g., trimethylsilylacetylene), followed by deprotection .
Esters with Alternative Substituents
Key Differences :
- Reactivity: this compound undergoes alkyne-specific reactions (e.g., Sonogashira coupling), whereas 4-aminobenzoate derivatives participate in diazotization or amidation .
- Applications: Amino/hydroxy derivatives are more common in drug design, while ethynyl analogs are favored in catalysis and materials science.
Protected Ethynyl Derivatives
Compound | Protection Group | Molecular Weight | Key Applications | References |
---|---|---|---|---|
Methyl 4-[(trimethylsilyl)ethynyl]benzoate | Trimethylsilyl (TMS) | 232.30 g/mol | Precursor for deprotection to free ethynyl |
Comparison :
- Synthesis : TMS protection prevents unwanted side reactions during multi-step syntheses. Deprotection with K₂CO₃/MeOH yields this compound .
- Stability : TMS-protected derivatives are more stable under acidic/basic conditions than the free ethynyl compound.
Halogenated Ethynyl Derivatives
Compound | Halogenation | Molecular Weight | Reactivity/Applications | References |
---|---|---|---|---|
Methyl 4-(bromoethynyl)benzoate | Bromine at ethynyl | 239.07 g/mol | Cross-coupling reactions (e.g., with amines) |
Key Differences :
- Synthesis: Bromination of this compound using NBS/AgNO₃ achieves 70–83% yields .
- Utility : Bromoethynyl derivatives enable efficient synthesis of unsymmetrical diynes for antibiotic development .
Aryl-Substituted Ethynyl Benzoates
Comparison :
- Electronic Effects : Electron-withdrawing groups (e.g., pyridyl) enhance reactivity in cross-couplings compared to phenyl groups .
- Biological Activity : Fluorinated pyridyl derivatives show improved antibacterial potency .
Cyclohexyl Ester Analogs
Compound | Ester Group | Molecular Weight | Applications | References |
---|---|---|---|---|
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-ethynylbenzoate | Chiral cyclohexyl | 284.37 g/mol | Chiral materials, enantioselective catalysis |
Key Differences :
- Stereochemistry : Cyclohexyl esters introduce chirality, enabling asymmetric synthesis .
- Solubility : Bulkier esters may reduce solubility in polar solvents compared to methyl derivatives.
Pharmaceutical Intermediates
Compound | Functional Groups | Molecular Weight | Target Activity | References |
---|---|---|---|---|
Methyl 4-((1H-pyrazol-4-yl)ethynyl)benzoate | Pyrazole-ethynyl | 227.22 g/mol | Antifungal triazoles |
Comparison :
Biological Activity
Methyl 4-ethynylbenzoate (MEB) is an organic compound with the molecular formula CHO and a molecular weight of 160.17 g/mol. It is primarily utilized as a pharmaceutical intermediate and has garnered attention for its potential biological activities. This article explores the biological activity of MEB, including its mechanisms, applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 3034-86-4
- Solubility : Sparingly soluble in water (0.16 g/L at 25°C) .
- Stability : Stable under recommended storage conditions but incompatible with oxidizing agents .
MEB has been studied for its role in various biochemical pathways. Notably, it serves as a precursor in the synthesis of biologically active compounds through reactions such as hydroboration and coupling reactions. For example, it has been used in the synthesis of triazolium-containing metal-organic frameworks (MOFs), which exhibit catalytic properties .
Pharmacological Applications
- Pharmaceutical Intermediate : MEB is primarily used in the development of pharmaceuticals, particularly in synthesizing compounds that exhibit anti-cancer and anti-inflammatory properties .
- Catalytic Applications : Its derivatives are utilized in catalysis, enhancing the efficiency of chemical reactions in organic synthesis .
Case Study 1: Synthesis of Triazolium MOFs
A study demonstrated that MEB could be effectively utilized to synthesize triazolium-containing MOFs, which can act as heterogeneous catalysts. The research highlighted how varying reaction conditions influenced the structural integrity and catalytic efficiency of these frameworks .
Case Study 2: Hydroboration Reactions
In another investigation, MEB was subjected to hydroboration reactions using borane adducts, yielding significant amounts of alkyl boronic esters. This process illustrates MEB's utility in organic synthesis and its potential role in developing new pharmaceutical agents .
Comparative Data Table
The following table summarizes key properties and applications of MEB in comparison to related compounds:
Property/Compound | This compound | Methyl 4-Methoxybenzoate |
---|---|---|
Molecular Formula | CHO | CHO |
Molecular Weight | 160.17 g/mol | 182.17 g/mol |
Solubility | Sparingly soluble | Soluble in organic solvents |
Primary Use | Pharmaceutical intermediate | Flavoring agent |
Biological Activity | Catalytic applications | Antioxidant properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-ethynylbenzoate, and how can its purity be validated?
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogs like ethyl 4-cyanobenzoate require:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Emergency Protocols : Follow ABCDE toxicology guidelines (antidotes, decontamination) for accidental exposure .
Advanced Research Questions
Q. How can contradictions in reactivity data for this compound-derived intermediates be resolved?
Discrepancies in reaction outcomes (e.g., oxidation to carboxylic acids vs. ketones) often arise from substituent effects or catalyst choice . For example:
- Oxidation : KMnO₄ in acidic conditions favors carboxylic acid formation, while OsO₄ may yield diols or ketones depending on stoichiometry .
- Reduction : LiAlH₄ selectively reduces esters to alcohols, whereas Pd/C with H₂ hydrogenates alkynes to alkanes . Systematic control experiments (varying catalysts, solvents, temperatures) and DFT calculations can isolate variables .
Q. What strategies optimize this compound’s role in metal-catalyzed reactions?
The ethynyl group enables click chemistry and cross-coupling :
- Sonogashira Coupling : Use PdCl₂(MeCN)₂ with PtBu₃ and CuI in refluxing Et₃N for high yields (e.g., 95% in retinoid synthesis) .
- Copper-Mediated Alkyne-Azide Cycloaddition (CuAAC) : Ideal for bioconjugation; requires CuI and stabilizing ligands (e.g., TBTA) .
Q. How does this compound contribute to drug development pipelines?
It serves as a pharmacophore precursor in retinoid analogs (e.g., EC23 derivatives) for cancer therapy. Key steps:
- Synthesis : Sonogashira coupling followed by ester hydrolysis (KOH/MeOH/H₂O) to yield bioactive carboxylic acids .
- Biological Evaluation : In vitro assays (e.g., cytotoxicity screening) validate target engagement .
Q. Methodological Considerations
Q. What are the pitfalls in scaling up this compound-based reactions?
- Byproduct Formation : At multi-gram scales, palladium residues or alkyne dimerization may occur. Mitigate via recrystallization or column chromatography .
- Solvent Compatibility : Polar aprotic solvents (DMF, THF) improve catalyst solubility but require rigorous drying to prevent hydrolysis .
Q. How to address discrepancies between computational predictions and experimental results?
- Benchmarking : Compare DFT-predicted reaction pathways (e.g., transition-state energies) with kinetic data from stopped-flow NMR.
- Isotope Labeling : Use deuterated analogs to trace mechanistic pathways (e.g., H/D exchange in catalytic cycles) .
Properties
IUPAC Name |
methyl 4-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGRSTBIEYGVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348700 | |
Record name | methyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-86-4 | |
Record name | methyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-ETHYNYLBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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